反式-亚磺酰烯二氯化物

描述

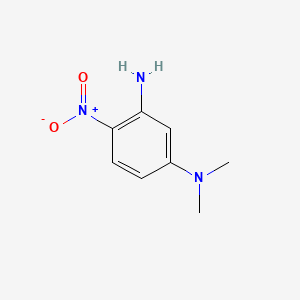

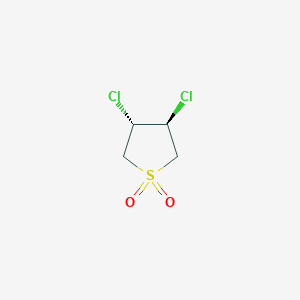

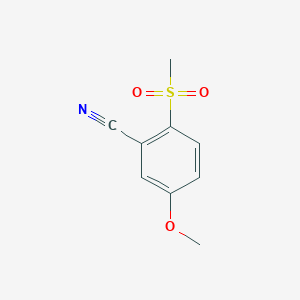

Trans-Sulfolene dichloride, also known as (±)-trans-3,4-Dichlorotetrahydrothiophene 1,1-dioxide or trans-3,4-Dichlorosulfolane, is a chemical compound with the empirical formula C4H6Cl2O2S . It has a molecular weight of 189.06 .

Synthesis Analysis

The synthesis of trans-Sulfolene dichloride and its derivatives has been a topic of interest in recent years. One efficient method for the synthesis of 3-sulfolenes involves reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate . This method enables the conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .Chemical Reactions Analysis

While specific chemical reactions involving trans-Sulfolene dichloride are not explicitly mentioned in the retrieved data, sulfolene derivatives are known to be key intermediates in the synthesis of sulfolanes, polycyclic heterocycles, and conjugated unsaturated compounds .Physical And Chemical Properties Analysis

Trans-Sulfolene dichloride is a compound with a melting point of 130-133 °C (lit.) . Other physical and chemical properties such as solubility, density, and refractive index are not specified in the retrieved data.科学研究应用

溶剂和萃取剂应用

亚磺酰胺及其衍生物,包括反式-亚磺酰烯二氯化物,因其独特的化学和热稳定性而备受关注,使其在各种工业和科学应用中具有价值。亚磺酰胺是一种密切相关的化合物,主要以其溶剂特性而闻名,特别是在涉及芳烃萃取、气体处理和萃取蒸馏的工艺中。其优异的溶剂能力归因于其极性,这促进了多种物质的溶解,包括聚合物和无机盐。这使得亚磺酰胺及其衍生物,如反式-亚磺酰烯二氯化物,在增塑剂、电子和纺织工业中的聚合、化学反应和特种应用中不可或缺。亚磺酰胺的化学惰性和低毒性进一步凸显了其适用于各种科学研究应用的特性 (Clark, 2000).

合成和药物化学中的应用

亚磺酰烯的结构基序,包括 3-亚磺酰烯及其衍生物,在合成和药物化学中得到越来越多的利用。这些化合物是合成多取代 1,3-二烯当量的多功能前体,作为生产具有生物活性的分子的关键中间体。3-亚磺酰烯可获得的多种取代模式能够创建复杂的分子结构,这对于药物开发和其他生物学应用至关重要。这篇综述强调了 3-亚磺酰烯衍生物在药物化学中的巨大潜力,突出了它们在开发具有生物相关性的新治疗剂和化学实体中的作用 (Brant & Wulff, 2015).

聚合物化学的创新

在聚合物化学领域,反式-亚磺酰烯二氯化物和相关的砜衍生物一直是推动高性能材料发展的工具。例如,通过镍催化的碳碳偶联反应合成的磺化聚苯膜表现出优异的性能,可用于燃料电池技术。这些膜表现出高热稳定性、质子传导性和耐化学降解性,使其成为聚合物电解质膜燃料电池 (PEMFC) 中传统材料的合适替代品。将亚磺酰烯和砜基团掺入聚合物主链中可以增强材料的整体性能,强调了这些化合物在下一代能量转换设备开发中的关键作用 (Jang et al., 2016).

未来方向

While specific future directions for research on trans-Sulfolene dichloride are not mentioned in the retrieved data, the field of sulfolene chemistry is an active area of research. The development of new synthetic methods and applications of sulfolene derivatives in the synthesis of complex molecules are potential areas for future exploration .

作用机制

Target of Action

Sulfolene derivatives are widely used in the synthesis of various cyclic compounds, among which biologically active substances have been found .

Mode of Action

The mode of action of trans-Sulfolene dichloride involves the reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds . These reactions contribute to the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The trans-Sulfolene dichloride is likely to be involved in the trans-sulfuration pathway, a biochemical mechanism that links methionine metabolism to the biosynthesis of cellular redox-controlling molecules, like cysteine, glutathione, and taurine . This pathway plays a central role in sulfur metabolism and redox regulation in cells .

Result of Action

The trans effect, a kinetic effect, refers to the observation that certain ligands increase the rate of ligand substitution when positioned trans to the departing ligand .

属性

IUPAC Name |

(3S,4S)-3,4-dichlorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQWSIALJCIEE-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20688-41-9 | |

| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20688-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorosulfolane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICHLOROSULFOLANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29U73LM54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)